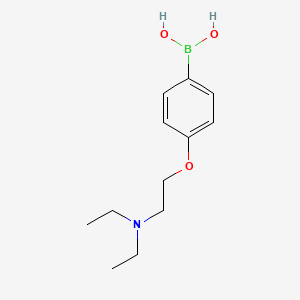

(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[2-(diethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO3/c1-3-14(4-2)9-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAQQFCVRUHGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Reaction Scheme

| Reagents | Conditions | Outcome |

|---|---|---|

| Aryl halide (e.g., 4-bromophenol derivative) | Pd(0) catalyst (e.g., Pd(PPh3)4), base (K2CO3 or KOAc), solvent (DMF/H2O or toluene/EtOH/H2O) | Formation of arylboronic acid or boronate ester |

| Boronic acid or bis(pinacolato)diboron | Heating (50–85 °C) for 8–18 hours | High yield of boronic acid derivative |

This method has been demonstrated for similar compounds, where the aryl halide bearing the diethylaminoethoxy substituent undergoes coupling with bis(pinacolato)diboron to yield the boronic ester, which can be hydrolyzed to the boronic acid.

Detailed Synthetic Procedures

Preparation of Aryl Halide Intermediate

The phenyl ring is first functionalized with the diethylaminoethoxy group, often via nucleophilic substitution of a suitable phenol or halide precursor with 2-(diethylamino)ethyl chloride or bromide under basic conditions.

Palladium-Catalyzed Borylation

The functionalized aryl halide is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron and a base such as potassium acetate or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or 1,4-dioxane. The reaction is typically carried out under inert atmosphere at temperatures ranging from 50 °C to 120 °C for 8–16 hours.

Hydrolysis to Boronic Acid

The resulting boronate ester is hydrolyzed under acidic or aqueous conditions to give the free boronic acid. This step may involve treatment with aqueous acid (e.g., HCl or acetic acid) and extraction with organic solvents such as ethyl acetate.

Purification

Purification is commonly achieved by silica gel chromatography using ethyl acetate/dichloromethane mixtures or recrystallization from solvents like methanol or dimethylformamide (DMF).

Representative Example from Literature

A related synthetic route described in the literature for boronic acid derivatives involves:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Copper-mediated coupling of 4-bromophenol and aryl boronic acid | Hunig’s base, pyridine, room temperature to reflux | Moderate | Forms bromo diarylether intermediate |

| Palladium-catalyzed borylation of bromo diarylether | Bis(pinacolato)diboron, potassium acetate, Pd catalyst, DMF, 85 °C, 18 h | High | Produces boronic ester |

| Hydrolysis of boronic ester | 48% aqueous HBr and acetic acid, 90 °C, 24 h | Moderate | Converts ester to boronic acid |

| Purification | Silica gel chromatography, ethyl acetate/dichloromethane | — | Yields pure boronic acid derivative |

This general procedure can be adapted for the synthesis of this compound by starting from the appropriately substituted aryl halide.

Additional Notes on Reaction Parameters

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2, Pd(dppf)Cl2 | Influences reaction rate and yield |

| Base | K2CO3, KOAc, Na2CO3 | Neutralizes acids formed, facilitates transmetallation |

| Solvent | DMF, 1,4-dioxane, toluene/EtOH/H2O | Solubility of reactants and catalyst dispersion |

| Temperature | 50–120 °C | Higher temp increases rate but may cause side reactions |

| Reaction Time | 8–18 hours | Ensures complete conversion |

Optimizing these parameters is crucial for maximizing yield and purity of the target boronic acid.

Summary of Research Findings

- The Suzuki-Miyaura coupling provides a robust and versatile route to synthesize this compound with good yields and functional group tolerance.

- The presence of the diethylaminoethoxy substituent requires careful selection of reaction conditions to avoid decomposition or side reactions.

- The boronic acid functionality enables further applications in medicinal chemistry and organic synthesis due to its ability to form reversible covalent bonds and participate in cross-coupling reactions.

- Purification techniques such as silica gel chromatography and recrystallization are effective for isolating pure boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the major product is a biaryl or styrene derivative.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.

Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol).

Protodeboronation: Protic acid (e.g., hydrochloric acid) or transition metal catalyst (e.g., palladium on carbon).

Scientific Research Applications

(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor modulators.

Material Science: It is employed in the preparation of functionalized polymers and materials with specific electronic and optical properties.

Biological Research: The compound can be used to develop probes and sensors for detecting biomolecules, such as sugars and amino acids, due to its ability to form reversible covalent bonds with diols.

Mechanism of Action

The mechanism of action of (4-(2-(Diethylamino)ethoxy)phenyl)boronic acid in the Suzuki-Miyaura coupling reaction involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (4-(2-(Diethylamino)ethoxy)phenyl)boronic acid and related boronic acid derivatives.

Table 1: Comparative Analysis of Boronic Acid Derivatives

Structural and Electronic Comparisons

- Diethylamino vs. Dimethylamino Groups: The diethylamino substituent in the target compound increases lipophilicity and steric bulk compared to the dimethylamino analog. This enhances solubility in organic solvents and may improve pharmacokinetic properties in drug design .

- Morpholino vs. Diethylamino Groups: The morpholino substituent (a six-membered ring with oxygen and nitrogen) introduces rigidity and reduced basicity compared to the flexible diethylamino chain.

- Methoxyethylphenoxymethyl Substituent: The methoxyethyl group in [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid provides electron-donating effects, stabilizing the boronic acid and enhancing antifungal activity at low concentrations (1 µM vs. 1.5 µM for trichostatin A) .

Biological Activity

(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid is a compound belonging to the class of organoboron compounds, which have garnered attention in medicinal chemistry and biochemistry due to their unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a boronic acid group attached to a phenyl ring, substituted with a diethylaminoethoxy group. This configuration contributes to its solubility and reactivity, making it suitable for various biological applications.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with specific biomolecules. Notably, it interacts with serine proteases, inhibiting their enzymatic activity. This interaction is crucial for studying protease functions and developing enzyme inhibitors.

- Enzyme Inhibition : The compound has been shown to inhibit serine proteases by forming reversible covalent bonds at the active site. This inhibition can lead to significant changes in cellular signaling pathways.

- Cellular Effects : It modulates key enzymes involved in signal transduction, affecting phosphorylation states of downstream proteins, which can alter cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits serine proteases; potential use in developing protease inhibitors. |

| Cell Signaling | Modulates kinase activity; alters phosphorylation states of proteins involved in signaling. |

| Antimicrobial | Exhibits antibacterial properties through interactions with bacterial cell surfaces. |

Case Studies

- Protease Inhibition : In laboratory settings, this compound was tested against various serine proteases. Results indicated that at low concentrations, it effectively inhibited enzymatic activity without significant cytotoxicity.

- Antibacterial Activity : A study demonstrated that phenylboronic acid derivatives could aggregate on bacterial surfaces, enhancing their antibacterial effects through selective recognition. The compound's ability to form complexes with glycolipids on bacterial membranes was crucial for this activity .

- Drug Delivery Systems : Research has indicated that boronic acid derivatives can be utilized in glucose-sensitive drug delivery systems, showcasing their versatility beyond direct biological interactions .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is metabolized by liver enzymes into active metabolites that may retain biological activity, indicating potential for therapeutic use.

Q & A

Q. What are the standard protocols for synthesizing (4-(2-(diethylamino)ethoxy)phenyl)boronic acid, and how are structural impurities minimized?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

- Etherification : Introducing the diethylaminoethoxy group via nucleophilic substitution using 2-(diethylamino)ethanol under basic conditions (e.g., NaH or K₂CO₃ in THF) .

- Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in DMF or dioxane .

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization from EtOAc/hexane to remove unreacted intermediates and byproducts .

Structural validation requires ¹H/¹³C NMR to confirm boronic acid incorporation and HPLC-MS to ensure >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

A multi-technique approach is essential:

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm confirms boronic acid presence) and ¹H/¹³C NMR for substituent positioning .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

- FT-IR : B-O stretching (~1350 cm⁻¹) and aryl ether C-O vibrations (~1250 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolves bond lengths/angles, critical for DFT validation .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Under inert gas (Ar/N₂) at -20°C in amber vials to prevent boronic acid oxidation .

- Solubility : Prefers polar aprotic solvents (DMF, DMSO); avoid prolonged exposure to moisture .

- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks; neutralize spills with NaHCO₃ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this boronic acid in cross-coupling reactions?

The compound participates in Suzuki-Miyaura couplings via transmetallation with Pd catalysts. Key factors:

- Electron-Donating Effects : The diethylaminoethoxy group enhances arylboronate stability but slows transmetallation due to steric hindrance .

- pH Sensitivity : Optimal reactivity at pH 7–9; acidic conditions promote protodeboronation, while basic media deactivate Pd .

- Kinetic Studies : Pseudo-first-order kinetics under ligand-free conditions (TOF ≈ 15 h⁻¹ at 60°C) .

Q. How can computational methods optimize its application in drug discovery?

- DFT Calculations : Predict binding affinities to diol-containing targets (e.g., serine proteases) by modeling boron-diol adducts .

- MD Simulations : Assess membrane permeability (LogP ~2.1) and interactions with biological macromolecules .

- SAR Analysis : Modify the diethylaminoethoxy chain to balance hydrophobicity and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in reported solubility or bioactivity data?

- Controlled Solubility Studies : Use standardized solvents (e.g., PBS at pH 7.4 vs. DMSO) to isolate solvent effects .

- Bioactivity Validation : Compare enzyme inhibition assays (e.g., trypsin-like proteases) across multiple labs using ITC/SPR for binding constant consistency .

- Batch Analysis : Trace impurities (e.g., residual Pd) via ICP-MS; correlate with bioactivity outliers .

Q. What advanced techniques profile degradation products or synthetic impurities?

- LC-HRMS : Identifies protodeboronation byproducts (e.g., phenol derivatives) and oxidated species .

- 2D NMR (COSY, HSQC) : Resolves regioisomeric impurities from incomplete etherification .

- Stability-Indicating HPLC : Monitors hydrolytic degradation under accelerated conditions (40°C/75% RH) .

Applications in Medicinal Chemistry

Q. How is this compound utilized in designing kinase inhibitors?

Q. What methodologies quantify its binding to biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.